Gabexate Mesilate

Description

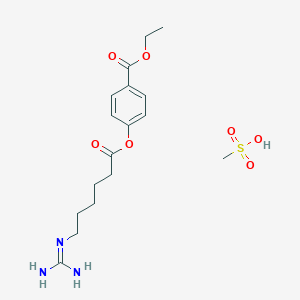

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 4-[6-(diaminomethylideneamino)hexanoyloxy]benzoate;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4.CH4O3S/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18;1-5(2,3)4/h7-10H,2-6,11H2,1H3,(H4,17,18,19);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTNDFLIKUKKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045591 | |

| Record name | Gabexate mesilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56974-61-9 | |

| Record name | Gabexate mesilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56974-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gabexate mesilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GABEXATE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3Q07L0649 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gabexate Mesilate: A Technical Guide to its Mechanism of Action for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gabexate (B1204611) mesilate is a synthetic, broad-spectrum serine protease inhibitor with established therapeutic applications in the management of acute pancreatitis and disseminated intravascular coagulation (DIC).[1][2] Its mechanism of action is centered on the competitive and reversible inhibition of a variety of trypsin-like serine proteases, thereby attenuating the downstream pathological sequelae of excessive protease activity, including inflammation, coagulopathy, and tissue damage.[3] This technical guide provides an in-depth exploration of the molecular mechanisms of gabexate mesilate, offering a valuable resource for researchers and professionals involved in drug development and related fields. We will delve into its primary enzymatic targets, its influence on critical signaling pathways, and provide an overview of key experimental methodologies used to elucidate its activity.

Core Mechanism of Action: Serine Protease Inhibition

This compound functions as a competitive inhibitor of several key serine proteases.[3] It forms a stable, yet reversible, complex with the active site of these enzymes, preventing them from binding to and cleaving their natural substrates.[3] This inhibitory action is central to its therapeutic effects in conditions characterized by excessive protease activation.

Primary Enzymatic Targets

The inhibitory profile of this compound is broad, encompassing several critical proteases involved in digestion, coagulation, fibrinolysis, and inflammation. The affinity of this compound for its targets can be quantified by its inhibition constant (Ki) and the concentration required for 50% inhibition (IC50).

| Target Enzyme | Inhibition Constant (Ki) | IC50 | Source |

| Coagulation & Fibrinolysis | |||

| Human Thrombin | 0.97 µM | 110 µM | [4][5] |

| Human Plasmin | 1.6 µM | 30 µM | [4][5] |

| Human Urokinase | 1.3 µM | - | [4] |

| Human Factor Xa | 8.5 µM | - | [4] |

| Plasma Kallikrein | - | 41 µM | [5] |

| Inflammation & Digestion | |||

| Human Tryptase | 3.4 nM | - | [4] |

| Bovine Tryptase | 18 µM | - | [4] |

| Trypsin | - | 9.4 µM | [5] |

| Other Targets | |||

| Phospholipase A2 (PLA2) | 1.3 x 10⁻⁴ M (competitive) | 5 x 10⁻⁴ M | [6][7] |

Impact on Key Signaling Pathways

The therapeutic efficacy of this compound stems from its ability to modulate several interconnected signaling cascades that are often dysregulated in pathological states.

Coagulation and Fibrinolytic Pathways

In conditions such as DIC, there is widespread activation of the coagulation cascade, leading to systemic microthrombi formation and subsequent consumption of clotting factors and platelets, resulting in bleeding.[3] this compound intervenes at multiple points in this process.

By inhibiting thrombin, it directly reduces the conversion of fibrinogen to fibrin (B1330869), a key step in clot formation.[8] Its inhibition of Factor Xa further dampens the coagulation cascade.[4] Furthermore, by inhibiting plasmin, a key enzyme in fibrinolysis, this compound can modulate the breakdown of clots.[8] Its inhibitory effect on kallikrein also contributes to its anticoagulant properties, as kallikrein is involved in the intrinsic coagulation pathway.[8]

Caption: Inhibition of Coagulation and Fibrinolytic Pathways by this compound.

Anti-inflammatory Signaling: Inhibition of NF-κB and AP-1

A crucial aspect of this compound's mechanism of action is its ability to suppress inflammatory responses. This is achieved, in part, through the inhibition of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5] These transcription factors are pivotal in orchestrating the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In inflammatory conditions, various stimuli, such as lipopolysaccharide (LPS), can trigger signaling cascades that lead to the activation of NF-κB and AP-1. This compound has been shown to inhibit the activation of both NF-κB and AP-1 in human monocytes, thereby reducing the production of tumor necrosis factor-alpha (TNF-α).[9] This inhibitory effect on key inflammatory transcription factors contributes significantly to its therapeutic efficacy in inflammatory diseases like pancreatitis.

Caption: Inhibition of NF-κB and AP-1 Signaling by this compound.

Experimental Protocols

Serine Protease Inhibition Assay (General Protocol)

This protocol describes a generalized method for determining the inhibitory activity of this compound against a serine protease using a chromogenic substrate.

Materials:

-

Purified serine protease (e.g., trypsin, plasmin, thrombin, kallikrein)

-

Specific chromogenic substrate for the respective protease

-

This compound stock solution

-

Assay buffer (e.g., Tris-HCl buffer at optimal pH for the enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of the serine protease to each well.

-

Add the different concentrations of this compound to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 10-15 minutes at 37°C).

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Measure the absorbance at the appropriate wavelength (typically 405 nm) in kinetic mode for a set period.

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Caption: Experimental Workflow for Serine Protease Inhibition Assay.

Animal Model of Acute Pancreatitis

A commonly used model to study the efficacy of this compound is the cerulein-induced pancreatitis model in rats.

Procedure:

-

Induction of Pancreatitis: Acute pancreatitis is induced in rats by repeated intraperitoneal or intravenous injections of a supramaximal dose of cerulein, a cholecystokinin (B1591339) analog.

-

Treatment: this compound is administered, typically via intravenous infusion, either before or after the induction of pancreatitis.

-

Assessment of Pancreatic Injury: At a specified time point after induction, animals are euthanized, and the pancreas is harvested. The severity of pancreatitis is assessed by:

-

Histological examination: To evaluate edema, inflammation, and acinar cell necrosis.

-

Biochemical analysis: Measurement of serum amylase and lipase (B570770) levels.

-

Myeloperoxidase (MPO) activity: As an index of neutrophil infiltration.

-

Animal Model of Disseminated Intravascular Coagulation (DIC)

The endotoxin-induced DIC model in rats is frequently employed to investigate the effects of this compound on coagulopathy.

Procedure:

-

Induction of DIC: DIC is induced by a single intravenous injection of bacterial endotoxin (B1171834) (lipopolysaccharide, LPS).

-

Treatment: this compound is administered intravenously before or after the endotoxin challenge.

-

Assessment of Coagulation Parameters: Blood samples are collected at various time points to measure:

-

Platelet count

-

Prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT)

-

Fibrinogen levels

-

Fibrin/fibrinogen degradation products (FDPs) and D-dimer levels.

-

Histological examination of organs (e.g., kidneys, lungs) for fibrin thrombi.

-

Conclusion

This compound is a multifaceted serine protease inhibitor with a well-defined mechanism of action that underpins its therapeutic utility in acute pancreatitis and DIC. Its ability to concurrently inhibit key enzymes in the coagulation, fibrinolytic, and inflammatory cascades provides a comprehensive approach to managing these complex and life-threatening conditions. For researchers, a thorough understanding of its inhibitory profile and its effects on downstream signaling pathways is paramount for the development of novel therapeutic strategies and the design of informative preclinical and clinical studies. The experimental protocols outlined in this guide provide a foundational framework for the continued investigation of this compound and other serine protease inhibitors.

References

- 1. A method to measure thrombin activity in a mixture of fibrinogen and thrombin powders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.graphpad.com [cdn.graphpad.com]

- 3. benchchem.com [benchchem.com]

- 4. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. NFκB Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]

Gabexate Mesilate: A Technical Guide to its Function as a Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gabexate (B1204611) mesilate is a synthetic, broad-spectrum serine protease inhibitor with significant therapeutic applications, primarily in the management of acute pancreatitis and disseminated intravascular coagulation (DIC). Its mechanism of action is centered on the competitive and reversible inhibition of a variety of serine proteases, key enzymes in the coagulation, fibrinolytic, and inflammatory cascades. This technical guide provides an in-depth overview of the inhibitory profile of gabexate mesilate, detailed experimental methodologies for assessing its activity, and a visual representation of its impact on critical signaling pathways. The information presented herein is intended to support further research and drug development efforts related to this compound.

Introduction

Serine proteases are a large family of enzymes that play crucial roles in a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, immunity, and inflammation. The aberrant activity of these proteases is implicated in the pathophysiology of numerous diseases. This compound emerges as a clinically relevant small molecule inhibitor designed to modulate the activity of these critical enzymes.[1] This document serves as a comprehensive resource for understanding the biochemical and pharmacological properties of this compound as a serine protease inhibitor.

Mechanism of Action

This compound functions as a competitive inhibitor, binding to the active site of serine proteases to prevent the binding and cleavage of their natural substrates.[2] This inhibitory action is particularly effective against trypsin-like serine proteases. The primary therapeutic benefits of this compound stem from its ability to downregulate the enzymatic activity of key proteases involved in pathological inflammatory and coagulation processes.[1]

Quantitative Inhibitory Activity

The potency of this compound against various serine proteases has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These values provide a measure of the concentration of this compound required to inhibit 50% of the enzyme's activity and its binding affinity to the enzyme, respectively. A summary of these quantitative data is presented in the table below.

| Enzyme Target | Inhibitor | Parameter | Value |

| Serine Proteases (general) | This compound | IC50 | 0.19 µM[1] |

| Trypsin | This compound | IC50 | 9.4 µM[3] |

| Plasmin | This compound | IC50 | 30 µM[3] |

| Plasma Kallikrein | This compound | IC50 | 41 µM[3] |

| Thrombin | This compound | IC50 | 110 µM[3] |

| Thrombin (human) | This compound | Ki | 0.97 µM[4] |

| Urokinase (human) | This compound | Ki | 1.3 µM[4] |

| Plasmin (human) | This compound | Ki | 1.6 µM[4] |

| Factor Xa | This compound | Ki | 8.5 µM[4] |

| Tryptase (human) | This compound | Ki | 3.4 nM[4] |

| Tryptase (bovine) | This compound | Ki | 18 µM[4] |

Signaling Pathways

This compound exerts its therapeutic effects by intervening in several critical signaling pathways. Its inhibitory action on key serine proteases disrupts the amplification of inflammatory and coagulation cascades.

Inhibition of the Coagulation Cascade

By inhibiting thrombin and Factor Xa, this compound directly interferes with the common pathway of the coagulation cascade, leading to a reduction in fibrin (B1330869) formation and thrombus development.[4]

Caption: Inhibition of the Coagulation Cascade by this compound.

Modulation of the Kallikrein-Kinin System

This compound inhibits plasma kallikrein, a key enzyme in the kallikrein-kinin system.[3] This inhibition reduces the production of bradykinin, a potent inflammatory mediator, thereby mitigating inflammation and pain.

Caption: Inhibition of the Kallikrein-Kinin System by this compound.

Downregulation of NF-κB Signaling

This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. This action contributes to its anti-inflammatory effects.

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Experimental Protocols

The following are generalized protocols for in vitro serine protease inhibition assays. These can be adapted to assess the inhibitory activity of compounds like this compound against specific proteases.

General Spectrophotometric/Fluorometric Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against a serine protease using a chromogenic or fluorogenic substrate.

Workflow Diagram:

Caption: General Workflow for a Serine Protease Inhibition Assay.

Materials:

-

Purified serine protease (e.g., trypsin, thrombin, plasmin, kallikrein)

-

Specific chromogenic or fluorogenic substrate for the chosen protease

-

This compound or other test inhibitor

-

Assay buffer (e.g., Tris-HCl or HEPES at physiological pH)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor (e.g., this compound) in DMSO.

-

Prepare serial dilutions of the inhibitor in assay buffer to achieve the desired final concentrations.

-

Prepare a working solution of the serine protease in assay buffer.

-

Prepare a working solution of the substrate in assay buffer.

-

-

Assay Setup:

-

To the wells of a 96-well microplate, add the serially diluted inhibitor solutions. Include control wells with assay buffer and DMSO (vehicle control).

-

Add the enzyme solution to all wells except for the substrate blank.

-

-

Pre-incubation:

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow for the binding of the inhibitor to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately place the microplate in the reader and measure the change in absorbance or fluorescence over time in kinetic mode.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of substrate cleavage) for each concentration of the inhibitor.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Specific Assay Considerations:

-

Trypsin Inhibition Assay: A common chromogenic substrate is Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA). The release of p-nitroaniline is monitored at 405 nm.

-

Thrombin Inhibition Assay: A specific chromogenic substrate such as S-2238 can be used, with the release of p-nitroaniline measured at 405 nm.

-

Plasmin Inhibition Assay: A fluorometric assay can be performed using a synthetic AMC-based peptide substrate. The release of the fluorophore AMC is measured at an excitation of ~360 nm and an emission of ~450 nm.

-

Kallikrein Inhibition Assay: A fluorogenic substrate specific for plasma kallikrein can be utilized, with the reaction progress monitored kinetically by measuring the change in fluorescence.

Conclusion

This compound is a potent, broad-spectrum serine protease inhibitor with a well-defined mechanism of action. Its ability to inhibit key enzymes in the coagulation, fibrinolytic, and inflammatory pathways underscores its therapeutic utility in conditions such as acute pancreatitis and DIC. The quantitative data on its inhibitory activity, coupled with an understanding of its effects on critical signaling cascades, provides a solid foundation for its clinical application and for the development of novel therapeutics targeting serine proteases. The experimental protocols outlined in this guide offer a framework for the continued investigation and characterization of this and other serine protease inhibitors.

References

Gabexate Mesilate Target Enzyme Specificity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabexate (B1204611) mesilate is a synthetic, broad-spectrum serine protease inhibitor.[1] It is utilized therapeutically in the management of conditions characterized by excessive proteolytic activity, such as acute pancreatitis and disseminated intravascular coagulation (DIC).[1][2] The mechanism of action of gabexate mesilate is centered on its ability to competitively and reversibly inhibit a range of serine proteases that play critical roles in physiological and pathological processes including coagulation, fibrinolysis, and inflammation.[1] This technical guide provides a comprehensive overview of the target enzyme specificity of this compound, presenting quantitative inhibition data, detailed experimental methodologies, and visualizations of its impact on key signaling pathways.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of this compound against various serine proteases has been characterized by determining its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). A lower value for these parameters indicates a higher inhibitory activity. The available data are summarized in the table below for comparative analysis.

| Target Enzyme | Inhibitor | IC50 (µM) | Ki | Species |

| Trypsin | This compound | 9.4 | - | - |

| Thrombin | This compound | 110 | 0.97 µM | Human |

| Plasmin | This compound | 30 | 1.6 µM | Human |

| Plasma Kallikrein | This compound | 41 | - | Plasma |

| Factor Xa | This compound | - | 8.5 µM | Bovine |

| Urokinase | This compound | - | 1.3 µM | Human |

| Tryptase | This compound | - | 3.4 nM | Human |

| Tryptase | This compound | - | 1.8 x 10⁻⁷ M | Bovine |

Experimental Protocols

The determination of the inhibitory activity of this compound on its target serine proteases typically involves in vitro enzyme inhibition assays. The following is a representative protocol for a colorimetric assay using a chromogenic substrate, which can be adapted for various serine proteases.

General Protocol for Serine Protease Inhibition Assay

1. Materials:

-

Purified serine protease (e.g., Trypsin, Thrombin, Plasmin, Kallikrein)

-

This compound

-

Chromogenic substrate specific to the target enzyme (e.g., Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) for trypsin)

-

Assay Buffer (e.g., Tris-HCl or Phosphate buffer at physiological pH)

-

Microplate reader

-

96-well microplates

2. Methods:

-

Reagent Preparation:

-

Prepare a stock solution of the serine protease in the assay buffer. The final concentration should be optimized to yield a linear reaction rate.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare a series of dilutions of this compound in the assay buffer to obtain a range of desired concentrations.

-

Prepare the chromogenic substrate solution in the assay buffer at a concentration appropriate for the specific enzyme (typically at or near its Km value).

-

-

Assay Procedure:

-

To the wells of a 96-well microplate, add a fixed volume of the assay buffer.

-

Add a specific volume of the different dilutions of this compound to the respective wells. Include a control well with the buffer and no inhibitor.

-

Add the serine protease solution to all wells and incubate for a predetermined period at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.

-

Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) in a kinetic mode for a set duration.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) from the linear portion of the absorbance versus time plot.

-

Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.

-

Signaling Pathways and Experimental Workflows

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways.[3] It has been demonstrated to inhibit the degradation of the inhibitory protein IκBα and also to inhibit the binding of NF-κB and AP-1 to their target DNA sequences.[3]

Experimental Workflow for Investigating NF-κB Inhibition

Caption: Experimental workflow to assess this compound's effect on NF-κB.

Inhibition of the Canonical NF-κB Signaling Pathway

Caption: this compound inhibits NF-κB activation.

Inhibition of the AP-1 Signaling Pathway

Caption: this compound inhibits AP-1 activation.

Conclusion

This compound is a potent inhibitor of a wide array of serine proteases involved in critical physiological and pathological cascades. Its inhibitory profile, as detailed in this guide, underscores its therapeutic utility in conditions marked by excessive protease activity. The provided experimental frameworks offer a basis for further investigation into its enzyme specificity and mechanism of action. Furthermore, its ability to modulate the NF-κB and AP-1 signaling pathways highlights its broader anti-inflammatory properties, suggesting potential applications beyond its current indications. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development, providing a consolidated source of information on the target enzyme specificity of this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Gabexate Mesilate: A Technical Guide to its Inhibition of Trypsin and Thrombin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabexate Mesilate, a synthetic serine protease inhibitor, has garnered significant attention for its therapeutic applications in conditions characterized by excessive proteolytic activity, such as acute pancreatitis and disseminated intravascular coagulation (DIC).[1][2] Its mechanism of action is centered on the competitive and reversible inhibition of key serine proteases, most notably trypsin and thrombin.[3] This technical guide provides an in-depth overview of the inhibitory effects of this compound on these two critical enzymes, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Quantitative Inhibition Data

The inhibitory potency of this compound against trypsin and thrombin has been quantified using various parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a standardized measure of the concentration of the inhibitor required to achieve a specific level of enzyme inhibition.

| Enzyme | Parameter | Value (µM) | Species | Reference(s) |

| Trypsin | IC50 | 9.4 | Not Specified | R&D Systems |

| IC50 | 0.19 | Not Specified | Selleck Chemicals | |

| Thrombin | IC50 | 110 | Not Specified | R&D Systems |

| Ki | 0.97 | Bovine | BenchChem |

Note: The variability in reported values may be attributed to differences in experimental conditions, such as substrate concentration, pH, and temperature.

Mechanism of Action

This compound functions by binding to the active site of serine proteases like trypsin and thrombin, thereby preventing them from binding to their natural substrates and carrying out their proteolytic functions.[1][3] This action is crucial in pathological states where the unregulated activity of these enzymes contributes to tissue damage and uncontrolled coagulation.[1]

Experimental Protocols

The following are detailed methodologies for conducting in vitro inhibition assays to determine the potency of this compound against trypsin and thrombin. These protocols are based on established chromogenic substrate assays.

Trypsin Inhibition Assay

This assay measures the ability of this compound to inhibit the hydrolysis of a synthetic chromogenic substrate by trypsin.

Materials:

-

Bovine pancreatic trypsin

-

This compound

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or a similar chromogenic trypsin substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl2)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound and substrate

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl).

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of the chromogenic substrate (e.g., BAPNA) in DMSO.

-

Prepare the assay buffer (Tris-HCl).

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay buffer

-

A fixed concentration of trypsin solution.

-

Varying concentrations of this compound (serial dilutions). Include a control with no inhibitor.

-

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

To each well, add a fixed concentration of the chromogenic substrate solution to start the enzymatic reaction.

-

-

Measurement:

-

Immediately begin measuring the absorbance at 405-410 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the trypsin activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each concentration of this compound.

-

Plot the percentage of trypsin inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Thrombin Inhibition Assay

This assay quantifies the inhibitory effect of this compound on the activity of thrombin using a chromogenic substrate.

Materials:

-

Human or bovine thrombin

-

This compound

-

Chromogenic thrombin substrate (e.g., S-2238: H-D-Phe-Pip-Arg-pNA)

-

Assay buffer (e.g., Tris-HCl or similar, pH 7.4-8.4, containing NaCl and a non-ionic detergent like PEG 6000)

-

DMSO for dissolving this compound

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of thrombin in the assay buffer.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of the chromogenic substrate in sterile distilled water or assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay buffer

-

A fixed concentration of thrombin solution.

-

Varying concentrations of this compound (serial dilutions). Include a control with no inhibitor.

-

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-30 minutes) to allow for inhibitor-enzyme interaction.[4]

-

-

Initiation of Reaction:

-

Add the chromogenic substrate solution to all wells to initiate the reaction.

-

-

Measurement:

-

Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline (pNA) release is directly proportional to thrombin activity.

-

-

Data Analysis:

-

Determine the initial reaction velocity for each inhibitor concentration.

-

Calculate the percentage of thrombin inhibition for each concentration of this compound.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Visualizing the biological context of this compound's inhibitory action is crucial for understanding its therapeutic effects. The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow.

In acute pancreatitis, the premature activation of trypsinogen to trypsin within pancreatic acinar cells is a critical initiating event.[5][6] Active trypsin then triggers a cascade by activating other digestive proenzymes, leading to autodigestion of the pancreas, cellular injury, and a robust inflammatory response.[6][7] this compound directly inhibits the activity of this prematurely activated trypsin, thereby interrupting this destructive cascade.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Gabexate - MeSH - NCBI [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Trypsin in pancreatitis: The culprit, a mediator, or epiphenomenon? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. New Insights into the Pathogenesis of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

Gabexate Mesilate: An In-Depth Technical Guide on its Effects on the Coagulation Cascade

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gabexate (B1204611) mesilate, a synthetic serine protease inhibitor, exerts a multifaceted influence on the coagulation cascade, positioning it as a therapeutic agent in disorders characterized by excessive coagulation and inflammation, such as disseminated intravascular coagulation (DIC) and acute pancreatitis.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying gabexate mesilate's effects, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways. Its primary mode of action involves the competitive and reversible inhibition of key serine proteases, including thrombin, plasmin, and kallikrein.[2][3] Beyond its anticoagulant properties, this compound also demonstrates significant anti-inflammatory effects by modulating the NF-κB and AP-1 signaling pathways.[3] This document aims to serve as a detailed resource for researchers and professionals in drug development, offering insights into the intricate interactions of this compound with the hemostatic system.

Introduction

This compound (CAS 56974-61-9), also known by trade names such as FOY and FOY-007, is a synthetic molecule recognized for its broad-spectrum inhibitory activity against serine proteases.[1] These enzymes are pivotal in a variety of physiological processes, most notably the coagulation cascade, fibrinolysis, and inflammatory responses.[1] Clinically, this compound has been utilized in the management of acute pancreatitis and DIC, conditions where dysregulated proteolytic activity plays a central pathological role.[1][4] This guide delves into the specific effects of this compound on the coagulation cascade, providing a technical foundation for its current and potential therapeutic applications.

Mechanism of Action

This compound functions as a competitive and reversible inhibitor of a range of serine proteases.[2][3] By binding to the active sites of these enzymes, it effectively blocks their catalytic activity.[1] Its primary targets within the coagulation and related systems include thrombin, plasmin, and plasma kallikrein.[1]

Effects on the Coagulation Cascade

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin (B1330869) clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. This compound influences this cascade at multiple junctures.

-

Inhibition of Thrombin: Thrombin (Factor IIa) is a critical serine protease in the common pathway, responsible for converting soluble fibrinogen into insoluble fibrin monomers, which then polymerize to form a clot. This compound directly inhibits thrombin, thereby impeding fibrin formation and exerting its anticoagulant effect.

-

Inhibition of Factor Xa: While thrombin is a primary target, evidence also suggests that this compound inhibits Factor Xa, another key serine protease at the convergence of the intrinsic and extrinsic pathways.[5]

-

Influence on the Intrinsic Pathway (Contact Activation System): The intrinsic pathway is initiated by the contact activation system, involving Factor XII, prekallikrein, and high molecular weight kininogen.[6] this compound's inhibition of plasma kallikrein can dampen the activation of this pathway.[2]

Anti-inflammatory Properties

Beyond its direct anticoagulant effects, this compound possesses significant anti-inflammatory properties that are intertwined with the coagulation process. In conditions like sepsis-associated DIC, inflammation and coagulation are closely linked. This compound has been shown to inhibit the activation of nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1).[3] These transcription factors are crucial for the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[3] By suppressing the inflammatory response, this compound can indirectly mitigate the pro-coagulant state often induced by inflammation.

Quantitative Data

The inhibitory potency of this compound against various serine proteases has been quantified, primarily through the determination of IC50 values.

| Target Enzyme | IC50 Value (μM) | Reference |

| Trypsin | 9.4 | |

| Plasmin | 30 | |

| Plasma Kallikrein | 41 | |

| Thrombin | 110 |

Note: IC50 values can vary depending on the specific experimental conditions.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions of this compound, the following diagrams have been generated using the DOT language for Graphviz.

Figure 1: Inhibition of the Coagulation Cascade by this compound.

Figure 2: Anti-inflammatory Mechanism of this compound via NF-κB Pathway Inhibition.

Experimental Protocols

The following sections outline detailed methodologies for key experiments to assess the effects of this compound on coagulation.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To determine the effect of this compound on the intrinsic and common pathways of coagulation.

Materials:

-

Citrated platelet-poor plasma (PPP)

-

aPTT reagent (containing a contact activator like silica (B1680970) or ellagic acid, and phospholipids)

-

0.025 M Calcium Chloride (CaCl2) solution

-

This compound stock solution

-

Coagulometer

-

Water bath at 37°C

-

Micropipettes and tips

Procedure:

-

Prepare serial dilutions of this compound in a suitable buffer.

-

Pre-warm the aPTT reagent and CaCl2 solution to 37°C.

-

In a coagulometer cuvette, mix 100 µL of PPP with a specific volume of the this compound dilution (or buffer for control).

-

Add 100 µL of the pre-warmed aPTT reagent to the cuvette.

-

Incubate the mixture for 3-5 minutes at 37°C.

-

Initiate the clotting reaction by adding 100 µL of the pre-warmed CaCl2 solution and simultaneously start the timer on the coagulometer.

-

The coagulometer will detect the formation of a fibrin clot and record the clotting time in seconds.

-

Perform each concentration in triplicate.

Prothrombin Time (PT) Assay

Objective: To evaluate the effect of this compound on the extrinsic and common pathways of coagulation.

Materials:

-

Citrated platelet-poor plasma (PPP)

-

PT reagent (thromboplastin)

-

This compound stock solution

-

Coagulometer

-

Water bath at 37°C

-

Micropipettes and tips

Procedure:

-

Prepare serial dilutions of this compound.

-

Pre-warm the PT reagent to 37°C.

-

In a coagulometer cuvette, mix 100 µL of PPP with a specific volume of the this compound dilution (or buffer for control).

-

Incubate the mixture for 1-2 minutes at 37°C.

-

Initiate the clotting reaction by adding 200 µL of the pre-warmed PT reagent and simultaneously start the timer.

-

Record the time to clot formation.

-

Perform each concentration in triplicate.

Light Transmission Aggregometry (LTA)

Objective: To assess the effect of this compound on platelet aggregation.

Materials:

-

Freshly drawn whole blood in 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet agonist (e.g., ADP, collagen, thrombin).

-

This compound stock solution.

-

Light transmission aggregometer.

-

Siliconized glass cuvettes with stir bars.

-

Micropipettes.

Procedure:

-

Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 200 x g for 10 minutes).

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

-

Adjust the platelet count of the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add a specific concentration of this compound (or buffer for control) and incubate for a defined period.

-

Add the platelet agonist to induce aggregation and record the change in light transmission over time.

-

The extent of aggregation is measured as the maximum percentage change in light transmission.

Conclusion

This compound is a potent serine protease inhibitor with significant effects on the coagulation cascade and inflammatory pathways. Its ability to inhibit key enzymes like thrombin, Factor Xa, and kallikrein, coupled with its suppression of pro-inflammatory signaling, provides a strong rationale for its use in complex disorders such as DIC and acute pancreatitis. The quantitative data on its inhibitory activity and the detailed experimental protocols provided in this guide offer a valuable resource for researchers and clinicians working to further elucidate its therapeutic potential and optimize its clinical application. Further research to determine specific inhibition constants (Ki) for various coagulation factors and to explore its effects in a wider range of thrombotic and inflammatory conditions is warranted.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gabexate as a therapy for disseminated intravascular coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gabexate mesylate inhibition of serine proteases: thermodynamic and computer-graphics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactome | Intrinsic Pathway of Fibrin Clot Formation [reactome.org]

Gabexate Mesilate: A Modulator of the NF-κB Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Gabexate (B1204611) Mesilate, a synthetic serine protease inhibitor, has demonstrated significant therapeutic potential in conditions such as acute pancreatitis and disseminated intravascular coagulation.[1][2] Its mechanism of action extends to the modulation of critical inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) signaling cascade. This guide provides a detailed examination of Gabexate Mesilate's role in NF-κB signaling, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying molecular interactions.

Core Mechanism of Action

The canonical NF-κB signaling pathway is a cornerstone of the inflammatory response. In its inactive state, the NF-κB dimer (commonly p50/p65) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This degradation unmasks a nuclear localization sequence on the NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound intervenes at a crucial step in this process. Research indicates that this compound inhibits the degradation of IκBα.[3][4] By preventing the breakdown of this inhibitory protein, this compound ensures that NF-κB remains sequestered in the cytoplasm, thereby blocking its activation and the subsequent inflammatory cascade.[4] This inhibitory effect has been observed in various cell types, including human monocytes and human umbilical vein endothelial cells (HUVECs).[3][5]

Specifically, studies have shown that this compound inhibits TNF-α-induced phosphorylation of IκBα in HUVECs.[4] This action prevents the degradation of IκBα and consequently suppresses the nuclear translocation of the p65 subunit of NF-κB.[4] The ultimate result is the downregulation of NF-κB-mediated transcription of target genes, including those for adhesion molecules like E-selectin and intercellular adhesion molecule-1 (ICAM-1).[4]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Gabexate - MeSH - NCBI [ncbi.nlm.nih.gov]

- 3. This compound, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a synthetic anticoagulant, inhibits the expression of endothelial leukocyte adhesion molecules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic serine protease inhibitor, this compound, prevents nuclear factor-kappaB activation and increases TNF-alpha-mediated apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Properties of Gabexate Mesilate

Audience: Researchers, scientists, and drug development professionals.

Abstract: Gabexate (B1204611) mesilate is a synthetic, broad-spectrum serine protease inhibitor with established clinical applications in the management of acute pancreatitis and disseminated intravascular coagulation (DIC).[1] Beyond its primary role in inhibiting proteolytic enzymes, a growing body of evidence highlights its significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anti-inflammatory effects of gabexate mesilate, supported by quantitative data from preclinical and clinical studies. It details the compound's impact on key signaling pathways, cytokine modulation, and inflammatory cell activity, offering valuable insights for researchers and drug development professionals exploring its therapeutic potential in various inflammatory conditions.

Core Mechanism of Action: Serine Protease Inhibition

This compound's fundamental mechanism involves the competitive and reversible inhibition of various serine proteases.[1] These enzymes, characterized by a critical serine residue in their active site, play pivotal roles in digestion, coagulation, fibrinolysis, and inflammation.[1][2] By forming a stable complex with these enzymes, this compound blocks their active sites, preventing the cleavage of their respective substrates.[1]

Key proteases inhibited by this compound include:

-

Trypsin and Chymotrypsin: Key digestive enzymes whose premature activation within the pancreas leads to autodigestion and inflammation in acute pancreatitis.[1]

-

Kallikrein: A central enzyme in the kinin-kallikrein system, which mediates inflammatory responses.[2]

-

Thrombin and Plasmin: Crucial enzymes in the coagulation and fibrinolysis cascades, respectively.[2]

This broad inhibitory action is the foundation of its therapeutic effects, mitigating the tissue damage and systemic inflammatory response triggered by excessive protease activity.[1]

Modulation of Key Inflammatory Signaling Pathways

This compound exerts profound anti-inflammatory effects by intervening in critical intracellular signaling cascades that orchestrate the expression of inflammatory genes.

Inhibition of the Nuclear Factor-κB (NF-κB) Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In preclinical models, this compound has been shown to be a potent inhibitor of this pathway.[3][4] It acts by preventing the degradation of Inhibitory kappa B alpha (IκBα), the endogenous inhibitor of NF-κB.[3] This action blocks the subsequent translocation of the active NF-κB p65 subunit to the nucleus, thereby suppressing the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][5] This inhibitory effect has been observed in various cell types, including human monocytes, pancreatic cancer cells, and in animal models of neuropathic pain and acute lung injury.[3][4][5][6]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic serine protease inhibitor, this compound, prevents nuclear factor-kappaB activation and increases TNF-alpha-mediated apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound ameliorates the neuropathic pain in a rat model by inhibition of proinflammatory cytokines and nitric oxide pathway via suppression of nuclear factor-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits the expression of HMGB1 in lipopolysaccharide-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Gabexate Mesilate: A Technical Guide to Binding Kinetics and Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabexate (B1204611) mesilate is a synthetic, broad-spectrum serine protease inhibitor. It is utilized clinically for the treatment of conditions such as acute pancreatitis and disseminated intravascular coagulation (DIC), where excessive protease activity is a key pathological feature. Its therapeutic efficacy is rooted in its ability to competitively and reversibly inhibit a range of serine proteases, thereby attenuating inflammatory and coagulative cascades. This technical guide provides an in-depth overview of the binding kinetics and affinity of gabexate mesilate with its primary physiological targets.

Core Mechanism of Action

This compound functions as a competitive inhibitor of serine proteases. It mimics the natural substrates of these enzymes, binding to their active sites and preventing the catalytic hydrolysis of their physiological targets. This inhibition is reversible, meaning the inhibitor can associate and dissociate from the enzyme. The potency of this inhibition varies across different serine proteases, reflecting structural differences in their active sites.

Quantitative Binding Data

The binding affinity and inhibitory potency of this compound have been quantified against several key serine proteases. The following tables summarize the available half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values.

| Target Protease | IC50 (µM) | Reference |

| Trypsin | 9.4 | [1] |

| Plasmin | 30 | [1] |

| Plasma Kallikrein | 41 | [1] |

| Thrombin | 110 | [1] |

Table 1: IC50 Values for this compound Against Various Serine Proteases.

| Target Protease | Ki | Reference |

| Trypsin | 1.8 µM | |

| Thrombin | 5 µM | |

| Tryptase | 3.4 nM | |

| Kallikrein | 2.6 mM |

Table 2: Inhibition Constants (Ki) of this compound for Serine Proteases.

Signaling Pathway Inhibition

Beyond direct enzyme inhibition, this compound modulates intracellular signaling pathways involved in inflammation. It has been shown to inhibit the activation of Nuclear Factor-kappaB (NF-κB) and Activator Protein-1 (AP-1), two critical transcription factors that regulate the expression of pro-inflammatory cytokines.[2] This inhibition is thought to occur through the prevention of upstream protease activity that is necessary for the activation of these pathways. Furthermore, this compound has been observed to inhibit the activation of mitogen-activated protein kinase (MAPK) pathways.[2]

Figure 1: this compound's inhibitory effect on inflammatory signaling pathways.

Experimental Protocols

The determination of binding kinetics and affinity for protease inhibitors like this compound involves various biochemical assays. Below are detailed methodologies for key experiments.

Serine Protease Inhibition Assay (Fluorogenic Substrate)

This assay measures the ability of this compound to inhibit the cleavage of a fluorogenic substrate by a target serine protease.

Materials:

-

Target serine protease (e.g., Trypsin, Thrombin)

-

This compound stock solution

-

Fluorogenic substrate specific to the protease (e.g., Boc-VPR-AMC for Thrombin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

In the wells of the 96-well plate, add 50 µL of the diluted this compound solutions. Include wells with Assay Buffer only as a control (no inhibitor).

-

Add 25 µL of the target serine protease solution (at a fixed concentration) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

-

Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every minute for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.[3][4][5]

Figure 2: A generalized workflow for a fluorogenic serine protease inhibition assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding events in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Target serine protease (ligand)

-

This compound (analyte)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

-

Immobilize the target serine protease onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of concentrations of this compound in running buffer.

-

Inject the different concentrations of this compound over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to record the association phase.

-

After the association phase, inject running buffer alone to monitor the dissociation of the inhibitor from the enzyme.

-

After each cycle, regenerate the sensor surface using the regeneration solution to remove any bound inhibitor.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (Kon), dissociation rate constant (Koff), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.

Materials:

-

Isothermal titration calorimeter

-

Target serine protease

-

This compound

-

Dialysis buffer (e.g., 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4)

Procedure:

-

Dialyze both the serine protease and this compound extensively against the same buffer to minimize heat of dilution effects.

-

Load the serine protease solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe at a concentration 10-20 times higher than the protease concentration.

-

Perform a series of small, sequential injections of this compound into the sample cell while monitoring the heat released or absorbed.

-

Integrate the heat change for each injection to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to determine the stoichiometry (n), binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Conclusion

This compound is a potent, competitive, and reversible inhibitor of several key serine proteases involved in coagulation and inflammation. Its binding kinetics and affinity have been characterized using a variety of biochemical and biophysical techniques. The quantitative data on its inhibitory activity, combined with an understanding of its effects on critical signaling pathways, provide a strong rationale for its clinical use and a foundation for the development of next-generation protease inhibitors. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of this and other similar therapeutic agents.

References

- 1. rndsystems.com [rndsystems.com]

- 2. This compound, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 4. m.youtube.com [m.youtube.com]

- 5. IC50 - Wikipedia [en.wikipedia.org]

In Vitro Stability and Solubility of Gabexate Mesilate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabexate (B1204611) mesilate, a synthetic serine protease inhibitor, is utilized in the treatment of various conditions, including acute pancreatitis and disseminated intravascular coagulation. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, particularly its stability and solubility, which govern its shelf-life, formulation strategies, and bioavailability. This technical guide provides a comprehensive overview of the in vitro stability and solubility of gabexate mesilate, compiling available data and outlining detailed experimental protocols for its assessment.

Core Physicochemical Properties

Chemical Structure: Ethyl 4-(6-guanidinohexanoyloxy)benzoate monomethanesulfonate

Molecular Formula: C₁₇H₂₇N₃O₇S

Molecular Weight: 417.48 g/mol

In Vitro Solubility

This compound exhibits good solubility in aqueous solutions and some organic solvents, a critical factor for its formulation and in vitro testing.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature (°C) |

| Water | Soluble | Not Specified |

| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | Not Specified |

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

This protocol outlines a high-throughput method for determining the kinetic solubility of this compound in an aqueous buffer, such as phosphate-buffered saline (PBS), pH 7.4.[1][2]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer

-

Automated liquid handler (recommended)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations.

-

Addition to Buffer: Using an automated liquid handler, add a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This will create a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 2 hours) with gentle shaking.

-

Nephelometric Measurement: Measure the light scattering of each well using a nephelometer. The instrument detects the turbidity caused by the precipitation of the compound.

-

Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

dot

In Vitro Stability

The stability of this compound is a critical parameter, as it is known to be susceptible to degradation, primarily through hydrolysis of its ester linkage.[3] The presence of certain excipients, such as mannitol (B672), can also impact its stability.[3]

Table 2: Summary of this compound Stability Profile

| Condition | Observation | Reference |

| Hydrolysis | Readily hydrolyzed due to ester bonds. | [3] |

| pH | A dose-dependent decrease in extracellular and cytosolic pH was observed in hepatocyte suspensions. | [4] |

| Temperature | Susceptible to thermal degradation. | [3] |

| Formulation | Generic products containing mannitol showed a higher content of hydrolysate. | [3] |

Experimental Protocol: Forced Degradation Study (Hydrolysis)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. This protocol describes a typical approach for assessing the hydrolytic stability of this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Purified water

-

pH meter

-

Constant temperature bath or incubator

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system (for identification of degradation products)

Procedure:

-

Sample Preparation: Prepare solutions of this compound in 0.1 M HCl, 1 M HCl, 0.1 M NaOH, 1 M NaOH, and purified water at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Incubate the acidic solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Incubate the basic solutions at a controlled temperature (e.g., room temperature, 40°C) for a defined period (e.g., 30 minutes, 1, 2, 4 hours).

-

Neutral Hydrolysis: Incubate the aqueous solution at a controlled temperature (e.g., 60°C) for a defined period.

-

-

Neutralization: At each time point, withdraw an aliquot of the stressed sample and neutralize it. For acidic solutions, add an equivalent amount of NaOH. For basic solutions, add an equivalent amount of HCl.

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

-

Degradation Product Identification: For samples showing significant degradation, analyze them using LC-MS to identify the mass of the degradation products and elucidate their structures.

dot

Signaling Pathway Interactions

This compound has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways.[5]

NF-κB Pathway Inhibition:

This compound inhibits the degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[5]

dot

AP-1 Pathway Inhibition:

This compound also inhibits the activation of the AP-1 transcription factor, which is involved in the expression of genes related to inflammation and cell proliferation.[5]

dot

Conclusion

This technical guide provides a foundational understanding of the in vitro stability and solubility of this compound. The compound's susceptibility to hydrolysis necessitates careful consideration during formulation development and storage. The provided experimental protocols offer a starting point for researchers to conduct their own assessments and generate more comprehensive stability and solubility profiles. Further investigation into the kinetics of degradation under various pH and temperature conditions is warranted to fully characterize the stability of this compound. Understanding its interactions with key signaling pathways provides valuable insight into its mechanism of action and potential therapeutic applications.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. Synthetic serine protease inhibitor, this compound, prevents nuclear factor-kappaB activation and increases TNF-alpha-mediated apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability of this compound products: Influence of the addition of mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Changes in extra- and intracellular pH in hepatocytes exposed to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Gabexate Mesilate's Effect on Cytokine Production: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gabexate (B1204611) Mesilate is a synthetic, broad-spectrum serine protease inhibitor used clinically in the treatment of conditions such as acute pancreatitis and disseminated intravascular coagulation (DIC).[1][2] Beyond its well-documented anticoagulant and anti-proteolytic activities, Gabexate Mesilate has demonstrated significant immunomodulatory effects, particularly in its ability to regulate the production of inflammatory cytokines.[3] An excessive or uncontrolled release of these cytokines, often termed a "cytokine storm," is a critical factor in the pathophysiology of numerous inflammatory diseases, including sepsis, pancreatitis, and acute respiratory distress syndrome.[4][5]

This technical guide provides a comprehensive overview of the mechanisms through which this compound modulates cytokine production. It consolidates data from key in vitro and in vivo studies, details relevant experimental protocols, and visualizes the core signaling pathways involved, offering a valuable resource for professionals engaged in inflammation research and therapeutic development.

Core Mechanism of Action

The primary mechanism of this compound is the competitive and reversible inhibition of various serine proteases, including trypsin, plasmin, and kallikrein.[2] This action is central to its therapeutic effects in pancreatitis, where it prevents pancreatic autodigestion.[2] However, its influence on cytokine production stems from its ability to interrupt the upstream intracellular signaling cascades that are often initiated or amplified by these proteases during an inflammatory response. By inhibiting these signaling pathways, this compound effectively suppresses the activation of key transcription factors responsible for encoding pro-inflammatory cytokine genes.[5][6]

Figure 1: High-level inhibitory mechanism of this compound.

Modulation of Key Inflammatory Signaling Pathways

Experimental evidence points to two primary signaling pathways that are significantly attenuated by this compound: the Nuclear Factor-kappaB (NF-κB) pathway and the Activator Protein-1 (AP-1)/Mitogen-Activated Protein Kinase (MAPK) pathway.

Inhibition of the NF-κB Pathway

The NF-κB transcription factor is a master regulator of inflammation. In an inactive state, it is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon receiving a pro-inflammatory stimulus (e.g., via Lipopolysaccharide [LPS]), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of genes for cytokines like TNF-α and IL-6.[5][7]

This compound has been shown to inhibit the degradation of IκBα, thereby preventing the activation and nuclear translocation of NF-κB.[6] This action effectively halts the downstream production of NF-κB-dependent cytokines.[6][7]

Figure 2: Inhibition of the NF-κB signaling pathway by this compound.

Inhibition of the AP-1 and MAPK Pathways

In addition to NF-κB, the transcription factor AP-1 is crucial for the expression of TNF-α. The activation of AP-1 is regulated by the MAPK signaling pathways. Studies on human monocytes have demonstrated that this compound can inhibit the binding of AP-1 to its target DNA sites and suppress the activation of the MAPK pathways.[6] This dual inhibition of both NF-κB and AP-1 provides a robust mechanism for suppressing TNF-α production.[6]

Quantitative Effects on Cytokine Production: Experimental Evidence

The modulatory effects of this compound on cytokine levels have been quantified in various preclinical and clinical models. The following table summarizes key findings.

| Experimental Model | Key Cytokines Measured | This compound Dosage/Concentration | Observed Effect | Reference |

| Acute Necrotizing Pancreatitis (Rat) | TNF-α, IL-6, IL-10 | 2 mg/kg/h IV | ↓ TNF-α and IL-6 serum levels.↑ IL-10 serum levels. | [1][4] |

| Neuropathic Pain / Spinal Nerve Ligation (Rat) | IL-1β, IL-6, TNF-α | Daily intraperitoneal injection | ↓ Expression of IL-1β, IL-6, and TNF-α in the dorsal spinal cord at day 7. | [7][8] |

| LPS-Stimulated Human Monocytes (in vitro) | TNF-α | 10⁻⁸ M | ↓ Production of TNF-α. | [6][9] |

| Influenza Pneumonia (Mouse) | IL-6, MIP-2 | N/A | ↓ Intrapulmonary levels of IL-6 and MIP-2. | [10] |

| Severe Acute Pancreatitis (Human) | IL-6, IL-10 | 2400 mg/day via continuous regional arterial infusion | ↓ IL-6/IL-10 ratio tended to decrease earlier than in the non-CRAI group. | [11] |

| Endotoxin-Induced Lung Injury (Rat) | TNF-α | N/A | ↓ Serum concentration of TNF-α. | [9] |

Detailed Experimental Protocols

To ensure reproducibility and clarity, this section details the methodologies from pivotal studies that have defined our understanding of this compound's effects.

In Vivo Model: Acute Necrotizing Pancreatitis in Rats

This protocol is based on studies investigating the anti-inflammatory effects of this compound in a severe, clinically relevant animal model.[1][4]

-

Objective: To determine the effect of this compound administration on serum levels of pro- and anti-inflammatory cytokines in rats with induced acute necrotizing pancreatitis.

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Pancreatitis: Acute necrotizing pancreatitis is induced by the retrograde infusion of sodium taurodeoxycholate (B1243834) into the pancreatobiliary duct.[1]

-

Treatment Groups:

-

Group I (Pre-treatment): Continuous IV infusion of this compound (2 mg/kg/h) starting 1 hour before the induction of pancreatitis.[1]

-

Group II (Post-treatment): Continuous IV infusion of this compound (2 mg/kg/h) starting immediately after the induction of pancreatitis.[1]

-

Group III (Control): Continuous IV infusion of normal saline.[1]

-

-

Sample Collection and Analysis: Blood serum is collected 5 hours after the induction of pancreatitis. Cytokine levels (TNF-α, IL-6, IL-10) are quantified using an enzyme-linked immunosorbent assay (ELISA).

Figure 3: Experimental workflow for the rat acute pancreatitis model.

In Vitro Model: LPS-Stimulated Human Monocytes

This protocol outlines the methodology used to dissect the molecular mechanisms of this compound in a controlled cellular environment.[6]

-

Objective: To analyze the mechanism by which this compound inhibits LPS-induced TNF-α production in human monocytes.

-

Cell Culture: Human monocytes are isolated from peripheral blood and cultured under standard conditions.

-

Stimulation and Treatment: Monocytes are pre-treated with varying concentrations of this compound before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Cytokine Measurement: TNF-α levels in the cell culture supernatant are measured by ELISA.

-

Analysis of Transcription Factors: To determine the effect on signaling pathways, nuclear extracts are prepared. The DNA-binding activity of NF-κB and AP-1 is assessed using an electrophoretic mobility shift assay (EMSA). The degradation of IκBα is analyzed by Western blotting.

Conclusion

This compound demonstrates a potent ability to modulate cytokine production, a key element of its therapeutic effect in inflammatory conditions. Its mechanism is multifaceted, centered on the inhibition of critical inflammatory signaling pathways, including NF-κB and AP-1/MAPK.[6] By preventing the activation of these transcription factors, this compound effectively reduces the production of key pro-inflammatory cytokines such as TNF-α and IL-6, while in some models, it has been shown to promote the anti-inflammatory cytokine IL-10.[1][4] The compiled data and detailed protocols in this guide provide a solid foundation for researchers and drug developers exploring the therapeutic potential of this compound and other protease inhibitors in the management of cytokine-mediated diseases.

References